molecular formula C10H9BrO3 B134048 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one CAS No. 52190-28-0

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

Cat. No.: B134048
CAS No.: 52190-28-0
M. Wt: 257.08 g/mol
InChI Key: NTPQGLLTGPTOAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can be synthesized from 3,4-methylenedioxypropiophenone through a bromination reaction. Bromine is added to a solution of the ketone in diethyl ether, and the solution is stirred until the color changes from red to light-yellow. The reaction is then quenched with water, and the mixture is diluted with diethyl ether. The organic layer is washed with a saturated solution of sodium bicarbonate, sodium thiosulfate, and brine, then dried over magnesium sulfate, filtered, and concentrated. The α-bromoketone is purified by flash chromatography on silica gel .

Industrial Production Methods: While specific industrial production methods for 2-Bromo-3’,4’-(methylenedioxy)propiophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes rigorous purification steps to meet industrial standards.

Types of Reactions:

    Substitution Reactions: 2-Bromo-3’,4’-(methylenedioxy)propiophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols.

    Oxidation Reactions: It can also undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products:

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: Products include carboxylic acids or other oxidized forms.

Scientific Research Applications

2-Bromo-3’,4’-(methylenedioxy)propiophenone is extensively used in scientific research, particularly in the fields of chemistry and forensic science. It serves as a precursor in the synthesis of cathinones, which are studied for their psychoactive properties . Additionally, it is used in the preparation of antifungal agents and MDMA analogs . The compound’s unique structure makes it valuable for studying various chemical reactions and mechanisms.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3’,4’-(methylenedioxy)propiophenone is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with its non-brominated counterparts. This makes it a valuable intermediate in the synthesis of various chemical compounds and enhances its utility in research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPQGLLTGPTOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440428
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-28-0
Record name 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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